4-Methylaminorex, trans-(+/-)-
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Overview
Description
4-Methylaminorex, trans-(+/-)- is a heterocyclic compound that features a five-membered ring containing nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylaminorex, trans-(+/-)- typically involves the reaction of 2-amino alcohols with aldehydes or ketones. One common method is the cyclization of 2-amino-2-methyl-1-phenylpropan-1-ol with formaldehyde under acidic conditions. This reaction proceeds through the formation of an imine intermediate, which then cyclizes to form the oxazolidine ring.
Industrial Production Methods
In an industrial setting, the production of 4-Methylaminorex, trans-(+/-)- can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors are often employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-Methylaminorex, trans-(+/-)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include oxazolidinones, amines, and substituted oxazolidines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methylaminorex, trans-(+/-)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methylaminorex, trans-(+/-)- involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Oxazolidinones: These compounds share the oxazolidine ring structure but differ in their functional groups.
Imidazolidines: Similar in structure but contain an additional nitrogen atom in the ring.
Thiazolidines: These compounds have a sulfur atom in place of the oxygen atom in the ring.
Uniqueness
4-Methylaminorex, trans-(+/-)- is unique due to its specific stereochemistry and the presence of both an imine and a phenyl group
Properties
CAS No. |
2077-59-0 |
---|---|
Molecular Formula |
C10H12N2O |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
(4R,5R)-4-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C10H12N2O/c1-7-9(13-10(11)12-7)8-5-3-2-4-6-8/h2-7,9H,1H3,(H2,11,12)/t7-,9+/m1/s1 |
InChI Key |
LJQBMYDFWFGESC-APPZFPTMSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](OC(=N1)N)C2=CC=CC=C2 |
SMILES |
CC1C(OC(=N1)N)C2=CC=CC=C2 |
Canonical SMILES |
CC1C(OC(=N1)N)C2=CC=CC=C2 |
27780-30-9 | |
Synonyms |
4,5-dihydro-4-methyl-5-phenyl-2-oxazolamine 4-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-amine 4-methylaminorex 4-methylaminorex, (4S,5R)- 4-methylaminorex, (4S,5S)- 4-methylaminorex, (4S-cis)-isomer 4-methylaminorex, (4s-trans)-isomer 4-methylaminorex, cis-(+,-)- 4-methylaminorex, cis-(+-)-isomer 4-methylaminorex, monohydrobromide salt, (Z)-(+-)-isomer McN 822 McN-822 U4EuH |
Origin of Product |
United States |
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